molecular formula C12H13NO2 B1419970 3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 88612-24-2

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No. B1419970
CAS RN: 88612-24-2
M. Wt: 203.24 g/mol
InChI Key: ZOERMGLGLIDJMC-UHFFFAOYSA-N
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Description

“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 88612-24-2. It has a molecular weight of 203.24 . The compound is in the form of a powder and has a melting point of 101-103 degrees . The IUPAC name for this compound is 3-methyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

“3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione” is a powder with a melting point of 101-103 degrees . It has a molecular weight of 203.24 .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis of Amino Acids : A study demonstrates the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, showcasing its utility in synthesizing amino acid derivatives with high yields and purities (Cal et al., 2012).

  • Crystal Structure Analysis : The triprolidinium cation derived from the title compound has been analyzed for its crystal structure, revealing insights into the interactions and conformations within the compound (Dayananda et al., 2012).

  • Novel Derivatives Synthesis : Research into the synthesis of novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidine-2,5-dione derivatives has been conducted, highlighting the compound's potential in creating new chemical entities (Lv et al., 2013).

  • Alkylation and Analogs Synthesis : A method for N-alkylating pyrrolidine-2,5-dione to produce imides, which are precursors to 13-aza-8,9-dehydro-3-desoxy-18-norestrone analogs, showcases the compound's versatility in organic synthesis (Ramana et al., 2003).

Medicinal Chemistry and Biological Applications

  • Anti-inflammatory Activities : Studies on new succinic and maleic derivatives from Antrodia camphorata, involving 3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione, demonstrate potential anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).

  • Anticonvulsant Activity : Derivatives of pyrrolidine-2,5-dione, specifically focusing on modifications to the chemical structure, have been evaluated for their anticonvulsant activity, highlighting the compound's potential in developing new therapeutic agents (Sorokina et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring, a key feature of “3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)12(2)7-10(14)13-11(12)15/h3-6H,7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOERMGLGLIDJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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